
Ertugliflozin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertugliflozin-d5 is a deuterated form of Ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). This compound is primarily used in the treatment of type 2 diabetes mellitus by reducing blood glucose levels through the inhibition of glucose reabsorption in the kidneys . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ertugliflozin due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin-d5 involves the incorporation of deuterium atoms into the Ertugliflozin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Ertugliflozin molecule are replaced with deuterium atoms under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Ertugliflozin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce deuterated carboxylic acids, while reduction reactions can yield deuterated alcohols .
Aplicaciones Científicas De Investigación
Ertugliflozin-d5 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of Ertugliflozin. In biology and medicine, it helps in understanding the drug’s mechanism of action and its effects on glucose metabolism. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic strategies for diabetes management .
Mecanismo De Acción
Ertugliflozin-d5, like its non-deuterated counterpart, exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and reduced blood glucose levels. The molecular targets involved in this process include the SGLT2 proteins located in the proximal tubules of the kidneys .
Comparación Con Compuestos Similares
Ertugliflozin-d5 is compared with other SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. While all these compounds share a similar mechanism of action, this compound is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in scientific research for studying the metabolic pathways and long-term effects of SGLT2 inhibitors .
List of Similar Compounds:- Canagliflozin
- Dapagliflozin
- Empagliflozin
- Sotagliflozin
By understanding the unique properties and applications of this compound, researchers can gain valuable insights into the treatment of type 2 diabetes and the development of new therapeutic strategies.
Propiedades
Fórmula molecular |
C22H25ClO7 |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2 |
Clave InChI |
MCIACXAZCBVDEE-BLDWDHEESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


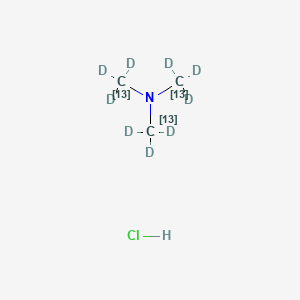
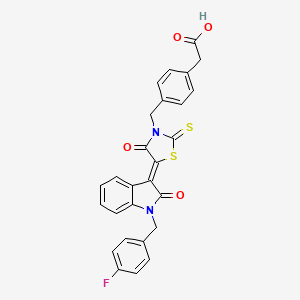
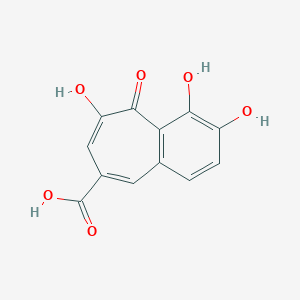
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
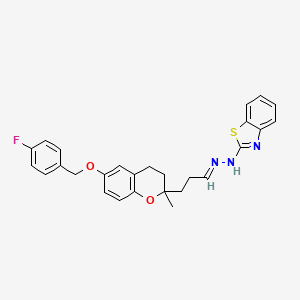
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
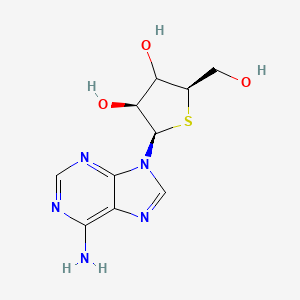
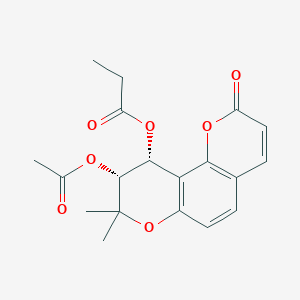

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
